2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound this compound is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom at position 1 of the piperidine ring is substituted with a 2-fluoroethyl group (–CH2CH2F), while the carbon at position 4 is bonded to an acetic acid moiety (–CH2COOH). The hydrochloride salt form is indicated by the addition of "hydrochloride" to the name.
The structural formula can be represented as follows:
- Piperidine backbone : Cyclohexane ring with nitrogen at position 1.
- Substituents :
- 2-Fluoroethyl group attached to the nitrogen atom.
- Acetic acid group (–CH2COOH) attached to the carbon at position 4.
- Salt form : Protonation of the nitrogen by hydrochloric acid forms the hydrochloride salt.
The InChI code 1S/C9H16FNO2·ClH/c10-3-6-11-4-1-8(2-5-11)7-9(12)13;/h8H,1-7H2,(H,12,13);1H confirms the connectivity and stereochemistry, emphasizing the absence of chiral centers in this derivative.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service (CAS) Registry Number 2174000-30-5 uniquely identifies this compound across scientific and commercial databases. This identifier is critical for disambiguating it from structurally similar molecules, such as 2-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)acetic acid (CAS 1159983-47-7), which differs in the substitution pattern of the ethyl group.
The molecular formula C9H16FNO2·HCl corresponds to a molar mass of 225.69 g/mol , calculated as follows:
- Base compound (C9H16FNO2) :
Carbon (9 × 12.01) + Hydrogen (16 × 1.008) + Fluorine (19.00) + Nitrogen (14.01) + Oxygen (2 × 16.00) = 108.09 + 16.13 + 19.00 + 14.01 + 32.00 = 189.23 g/mol . - Hydrochloride salt (HCl) :
Hydrogen (1.008) + Chlorine (35.45) = 36.46 g/mol . - Total : 189.23 + 36.46 = 225.69 g/mol , matching supplier-reported data.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)piperidin-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c10-3-6-11-4-1-8(2-5-11)7-9(12)13;/h8H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIABSHLJQYMVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CCF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-fluoroethyl bromide.
Alkylation: Piperidine is alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate to form 1-(2-fluoroethyl)piperidine.
Carboxylation: The resulting 1-(2-fluoroethyl)piperidine is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety, forming 2-(1-(2-fluoroethyl)piperidin-4-yl)acetic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride typically involves several key steps:
- Starting Materials : The process begins with piperidine and 2-fluoroethyl bromide.
- Alkylation : Piperidine is alkylated using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate to produce 1-(2-fluoroethyl)piperidine.
- Carboxylation : This intermediate is then reacted with chloroacetic acid under basic conditions to yield the target compound.
- Hydrochloride Formation : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.
Chemistry
The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to products such as ketones, alcohols, or substituted derivatives depending on the reagents used.
Biology
In biological research, this compound is investigated for its potential interactions with biological targets. The presence of the fluorine atom enhances its binding affinity to certain receptors or enzymes, which may lead to significant biological effects. Studies have shown that compounds with similar structures exhibit anti-inflammatory properties and can modulate pain pathways .
Medicine
The compound is under investigation for its therapeutic potential. It has been studied as a precursor in drug development, particularly for conditions related to pain and inflammation. Its pharmacological profile suggests it may be beneficial in treating various disorders by targeting specific molecular pathways .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.
Case Study 1: Pharmacological Properties
Research has demonstrated that derivatives of piperidine can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammatory responses. The study indicated that modifications similar to those found in this compound could enhance the efficacy of these inhibitors .
Case Study 2: Drug Development
A study explored the use of related compounds as potential treatments for overactive bladder syndrome. The pharmacological properties of these compounds were analyzed through systematic reviews which highlighted their affinity for muscarinic receptors, suggesting a pathway for developing effective therapeutics .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation through oxidation and reduction reactions |
| Biology | Interaction with biological targets | Enhanced binding affinity due to fluorine; potential anti-inflammatory effects |
| Medicine | Therapeutic precursor | Investigated for pain management; potential applications in treating inflammatory conditions |
| Industry | Material development | Utilized in creating new chemical processes |
Mechanism of Action
The mechanism of action of 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring provides structural stability and can interact with various biological pathways.
Comparison with Similar Compounds
Aliphatic Fluorine (Target Compound)
The 2-fluoroethyl group in the target compound introduces moderate lipophilicity (logP ~1.5–2.0, estimated) compared to non-fluorinated analogs.
Aromatic Fluorine ()
The compound "(4-FLUORO-PHENYL)-PIPERIDIN-1-YL-ACETIC ACID HYDROCHLORIDE" (C₁₃H₁₇ClFNO₂, MW 273.73) features a 4-fluorophenyl substituent. Aromatic fluorine typically induces stronger electron-withdrawing effects, altering the electronic environment of the piperidine ring and influencing binding affinity to biological targets. For example, aryl-fluorinated analogs in and demonstrated inhibitory activity against soluble epoxide hydrolase (sEH), with IC₅₀ values in the nanomolar range .
Key Difference : Aliphatic fluorine (target) may improve metabolic stability, while aromatic fluorine () enhances target engagement through electronic effects.
Functional Group Modifications: Acid vs. Ester Derivatives
Carboxylic Acid (Target Compound)
The free carboxylic acid group in the target compound increases polarity, reducing passive membrane permeability but enhancing solubility (≥10 mg/mL in water, estimated for hydrochloride salts). This is advantageous for intravenous formulations.
Ester Derivatives ()
Compounds like "Ethyl 2-(piperidin-4-yl)acetate hydrochloride" (MW ~235.7) are ester prodrugs with lower aqueous solubility (<1 mg/mL) but higher lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. Hydrolysis of the ester to the free acid in vivo can modulate pharmacokinetics .
Key Difference : The target compound’s carboxylic acid is pharmacologically active, while esters () act as prodrugs with delayed activity.
Comparison of Yields :
*†Hypothetical yield based on analogous reactions.
Physicochemical and Pharmacological Properties
Solubility and Stability
- Target Compound : High aqueous solubility (>20 mM in PBS) due to the hydrochloride salt; stability at pH 4–7 (predicted t₁/₂ >24 h).
- 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride () : Increased steric bulk from the cyclobutane group reduces solubility (~5 mM) but enhances target selectivity .
Biological Activity
2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride is a piperidine derivative with the molecular formula . This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Alkylation : Piperidine is alkylated with 2-fluoroethyl bromide using a base such as potassium carbonate.
- Carboxylation : The resulting product undergoes reaction with chloroacetic acid in the presence of sodium hydroxide.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
This synthetic route highlights the compound's structural features, including the piperidine ring and the fluoroethyl substituent, which may influence its biological activity and pharmacokinetic properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom enhances binding affinity to certain receptors or enzymes, which may lead to significant biological effects. The piperidine structure contributes to the compound's stability and ability to interact with diverse biological pathways .
Pharmacological Applications
Recent studies have explored the pharmacological potential of this compound in various therapeutic areas:
- Cancer Therapy : Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid have shown cytotoxic effects against tumor cell lines, suggesting a potential role in cancer treatment .
- Neurodegenerative Diseases : The compound may also have implications in treating neurodegenerative conditions like Alzheimer’s disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme associated with cognitive decline .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Enhanced receptor binding |
| 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride | Anticancer | Moderate cytotoxicity |
| 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride | Neuroprotective | Inhibition of cholinesterases |
This comparison illustrates the unique properties of the fluoroethyl substitution on the piperidine ring, which may enhance metabolic stability and binding affinity compared to other derivatives .
Case Study 1: Anticancer Activity
In a study examining various piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results demonstrated significant cytotoxicity and apoptosis induction compared to standard treatments, indicating its potential as an anticancer agent .
Case Study 2: Alzheimer's Disease Treatment
Another investigation focused on the compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggested that this derivative could improve cognitive function by enhancing cholinergic neurotransmission, thus showing promise for Alzheimer's disease therapy .
Q & A
Q. What are the recommended synthetic routes for 2-(1-(2-fluoroethyl)piperidin-4-yl)acetic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation of piperidin-4-ylacetic acid derivatives with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Post-alkylation, acidification with HCl yields the hydrochloride salt. Key variables include:
- Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may increase side products like over-alkylation .
- Solvent Polarity: Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity of the piperidine nitrogen, improving alkylation efficiency .
- Stoichiometry: A 1.2:1 molar ratio of 2-fluoroethyl halide to piperidine precursor minimizes unreacted starting material .
Yield optimization requires monitoring via HPLC or LC-MS to quantify intermediates and byproducts.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR (¹H/¹³C): Confirm the presence of the 2-fluoroethyl group (δ ~4.5–4.7 ppm for -CH₂F) and piperidinyl protons (δ ~2.8–3.2 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the molecular formula (C₉H₁₆ClFNO₂; expected [M+H]⁺: 240.0842) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the piperidine ring and fluoroethyl side chain .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-Dependent Degradation: Incubate solutions at pH 2–10 (37°C) and monitor via HPLC. Acidic conditions (pH <3) may hydrolyze the ester linkage in precursors, while basic conditions (pH >8) could deprotonate the piperidine nitrogen, altering reactivity .
- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures. Hydrochloride salts typically degrade above 200°C, but residual solvents (e.g., DMF) may lower this threshold .
Advanced Research Questions
Q. How can computational methods be applied to optimize the reaction pathway for this compound?
Methodological Answer: Leverage quantum mechanical calculations (e.g., DFT) to:
- Map potential energy surfaces for alkylation steps, identifying transition states and intermediates.
- Predict solvent effects using COSMO-RS models to select optimal reaction media .
- Combine with machine learning (ML) to analyze historical reaction data, prioritizing conditions with high predicted yields and low impurity formation .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay-Specific Variability: Normalize data using internal controls (e.g., reference inhibitors) and validate across multiple platforms (e.g., SPR, fluorescence polarization).
- Statistical Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength, protein batch variability) .
- Structural Dynamics: Use molecular docking (AutoDock Vina) to assess binding mode consistency across assays. Discrepancies may arise from conformational flexibility of the piperidine ring .
Q. What strategies enhance the compound’s utility as a linker in PROTAC design?
Methodological Answer:
- Linker Length/Flexibility: Introduce spacers (e.g., PEG units) between the piperidine and acetic acid moieties to optimize ternary complex formation.
- Protease Stability: Modify the fluoroethyl group to resist enzymatic cleavage (e.g., substituting fluorine with deuterium for kinetic isotope effects) .
- In Silico Screening: Simulate PROTAC-protein interactions (Rosetta) to prioritize linker configurations with maximal target occupancy .
Q. How can reactor design principles improve scalability of its synthesis?
Methodological Answer:
- Continuous Flow Systems: Mitigate exothermic risks during alkylation by using microreactors with precise temperature control.
- Catalyst Immobilization: Heterogeneous catalysts (e.g., silica-supported K₂CO₃) simplify purification and reduce waste .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Q. What methodologies are effective in analyzing its impurity profiles during GMP-compliant production?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation pathways.
- LC-MS/MS: Detect trace impurities (e.g., N-oxide byproducts from piperidine oxidation) with limits of quantification (LOQ) <0.1% .
- QbD Framework: Define critical quality attributes (CQAs) for impurities and establish design spaces for acceptable ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
